molecular formula C17H24ClNO3 B3148250 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine CAS No. 639468-65-8

1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine

Cat. No. B3148250
CAS No.: 639468-65-8
M. Wt: 325.8 g/mol
InChI Key: UAYISMIQJYNJAB-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

A mixture of the above alcohol (450 mg, 1.38 mmol), SiO2 (1.50 g) and PCC (895 mg, 4.15 mmol) in CH2Cl2 (25 mL) was stirred at room temperature for 1 hour to afford 4-(4-chloro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid (440 mg, 99%) after purification.
Quantity
450 mg
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
895 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)[OH:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:15])[C:16]2[CH:17]=[CH:18][C:19]([Cl:22])=[CH:20][CH:21]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(O)C1=CC=C(C=C1)Cl
Name
SiO2
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
895 mg
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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